N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a furan-2-yl group attached to a hydroxypropyl chain and a 2-methylphenoxy moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12-6-3-4-7-13(12)21-10-15(18)17-11-16(2,19)14-8-5-9-20-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLVWOUEAISAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the desired product. One common method involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions with substituted amines and formaldehyde in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydroxypropyl derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce hydroxypropyl derivatives with different functional groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its antioxidant, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety. Its molecular formula is , and it is characterized by the following structural attributes:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Hydroxypropyl Group : Enhances solubility and may influence pharmacokinetics.
- O-Tolyloxy Group : Potentially increases lipophilicity, aiding in membrane permeability.
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. The compound was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability to scavenge free radicals. Results indicated moderate antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The microdilution method demonstrated that it possesses significant antimicrobial properties, particularly against:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Notable activity against Escherichia coli.
- Fungal strains : Significant effects were observed against yeasts like Candida glabrata and Candida krusei.
The minimum inhibitory concentrations (MICs) for these organisms ranged from 32 to 128 µg/mL, indicating promising potential for therapeutic applications in treating infections .
Anti-inflammatory Activity
In vitro studies have indicated that this compound may exhibit anti-inflammatory properties. The compound was tested on human cell lines, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions.
Study 1: Antioxidant and Antimicrobial Properties
A recent study published in a peer-reviewed journal focused on the synthesis and biological evaluation of similar furan-based compounds. The findings revealed that modifications in the furan ring structure can enhance both antioxidant and antimicrobial activities. The study concluded that compounds with similar structural motifs could be developed further for therapeutic use .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationship of related compounds. It was found that substituents on the furan ring significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced antioxidant capacity compared to those with electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
